molecular formula C12H19NO3S B2644258 tert-butyl N-[2-hydroxy-2-(thiophen-3-yl)propyl]carbamate CAS No. 1423775-35-2

tert-butyl N-[2-hydroxy-2-(thiophen-3-yl)propyl]carbamate

Cat. No.: B2644258
CAS No.: 1423775-35-2
M. Wt: 257.35
InChI Key: QTLMEXUQUNRTIS-UHFFFAOYSA-N
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Description

tert-butyl N-[2-hydroxy-2-(thiophen-3-yl)propyl]carbamate: is a chemical compound that features a tert-butyl carbamate group attached to a hydroxypropyl chain, which is further connected to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-hydroxy-2-(thiophen-3-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable thiophene derivative. One common method involves the use of thiophene-3-carboxaldehyde, which undergoes a condensation reaction with tert-butyl carbamate in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: PCC, Jones reagent

    Reduction: NaBH4, LiAlH4

    Substitution: Bromine, nitric acid

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[2-hydroxy-2-(thiophen-3-yl)propyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its hydroxy and carbamate groups make it a versatile molecule for biochemical assays .

Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its thiophene ring is known to exhibit pharmacological activities, and modifications to the carbamate group can enhance its bioavailability and efficacy .

Industry: In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of high-performance materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-hydroxy-2-(thiophen-3-yl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the thiophene ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

  • tert-butyl N-(2-hydroxyethyl)carbamate
  • tert-butyl N-(3-hydroxypropyl)carbamate
  • tert-butyl N-(2-hydroxy-2-phenyl)propylcarbamate

Uniqueness: tert-butyl N-[2-hydroxy-2-(thiophen-3-yl)propyl]carbamate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to its analogs .

Properties

IUPAC Name

tert-butyl N-(2-hydroxy-2-thiophen-3-ylpropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c1-11(2,3)16-10(14)13-8-12(4,15)9-5-6-17-7-9/h5-7,15H,8H2,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTLMEXUQUNRTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C1=CSC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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